

# Physical and chemical properties of 2,5-bis(phenylmethoxy)benzoic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzoic acid

Cat. No.: B1588813

[Get Quote](#)

An In-Depth Technical Guide to 2,5-Bis(phenylmethoxy)benzoic Acid

## Introduction and Core Objectives

This guide provides a comprehensive technical overview of 2,5-bis(phenylmethoxy)benzoic acid, a specialized aromatic carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related analogs and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The primary objective is to present a predictive yet scientifically grounded understanding of its properties, empowering informed decisions in experimental design, synthesis, and application.

The molecular structure, featuring a central benzoic acid core flanked by two bulky phenylmethoxy (benzyloxy) ether groups, suggests its utility as a sophisticated building block in organic synthesis. The benzyl groups can serve as protecting groups for the hydroxyl functionalities of the parent 2,5-dihydroxybenzoic acid (gentisic acid), allowing for selective reactions at the carboxylic acid site.

## Part 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical entity. The fundamental identifiers for 2,5-bis(phenylmethoxy)benzoic acid are detailed below. It is important to note that a specific CAS

Registry Number for this compound is not readily found in common chemical databases, which is typical for novel or specialized research intermediates.

Table 1: Compound Identification

| Identifier        | Value                                          |
|-------------------|------------------------------------------------|
| IUPAC Name        | <b>2,5-Bis(phenylmethoxy)benzoic acid</b>      |
| Common Synonyms   | 2,5-Dibenzylbenzoic acid                       |
| Molecular Formula | C <sub>21</sub> H <sub>18</sub> O <sub>4</sub> |
| Molecular Weight  | 346.37 g/mol                                   |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

The physical properties of the compound can be inferred from its structure and comparison with analogs such as 2-(phenylmethoxy)benzoic acid and the parent benzoic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted Physicochemical Properties

| Property      | Predicted Value / Observation                                                                          | Rationale and Comparative Insights                                                                                                                                                                                                                                                           |
|---------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance    | White to off-white crystalline solid.                                                                  | <b>Based on the common appearance of benzoic acid and its derivatives.</b> <sup>[3]</sup><br><sup>[4]</sup>                                                                                                                                                                                  |
| Melting Point | > 78 °C                                                                                                | The related monosubstituted compound, 2-(phenylmethoxy)benzoic acid, has a melting point of 76 - 78 °C. <sup>[2]</sup> The addition of a second large phenylmethoxy group is expected to increase molecular weight and crystal lattice energy, thus raising the melting point significantly. |
| Solubility    | Insoluble in water. Soluble in organic solvents like acetone, methanol, chloroform, and ethyl acetate. | The carboxylic acid group confers slight polarity, but the two large, nonpolar benzyl groups dominate the structure, making it hydrophobic. Benzoic acid itself has limited water solubility that increases with temperature. <sup>[4]</sup>                                                 |

| pKa | ~4.0 - 4.5 | The pKa is expected to be similar to that of benzoic acid (4.2), as the ether groups at the 2 and 5 positions have a relatively modest electronic effect on the acidity of the distant carboxyl group.<sup>[4]</sup> |

## Part 2: Molecular Structure and Spectroscopic Analysis

Spectroscopic analysis is critical for structure verification. The following sections detail the expected spectral signatures for 2,5-bis(phenylmethoxy)benzoic acid, based on the analysis of

its functional groups and data from analogous compounds.

Caption: Key functional groups and their expected spectroscopic signatures.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to be highly informative.

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >10 ppm, due to deshielding and hydrogen bonding.[\[5\]](#)
- Benzylic Protons (-OCH<sub>2</sub>-Ph): The four protons from the two equivalent methylene groups should appear as a sharp singlet around 5.0-5.2 ppm.
- Aromatic Protons (Phenyl Rings): A complex multiplet between 7.3 and 7.5 ppm integrating to 10 protons, corresponding to the hydrogens on the two terminal phenyl rings of the benzyl groups.
- Aromatic Protons (Central Ring): Three protons on the central benzene ring will appear in the 7.0-8.0 ppm region, with their exact shifts and coupling patterns determined by the electronic effects of the substituents.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon spectrum provides a map of the carbon skeleton.

- Carbonyl Carbon (-C=O): ~168-172 ppm.
- Aromatic Carbons (C-O): ~150-155 ppm for the carbons on the central ring attached to the ether oxygens.
- Aromatic Carbons (C-COOH): ~125-130 ppm for the carbon bearing the carboxylic acid.
- Aromatic Carbons (C-H & Phenyl): A series of peaks between ~115-136 ppm.
- Benzylic Carbon (-CH<sub>2</sub>-): A distinct peak around 70-71 ppm.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum is defined by the molecule's functional groups. Based on spectra of benzoic acid, the following peaks are anticipated.[6][7][8]

- O-H Stretch: A very broad band from  $\sim$ 2500-3300  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- Aromatic C-H Stretch: Peaks just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretch: Peaks just below 3000  $\text{cm}^{-1}$  for the methylene groups.
- C=O Stretch: A strong, sharp absorption around 1680-1710  $\text{cm}^{-1}$ .
- C=C Aromatic Stretch: Several peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Ether Stretch: Strong, characteristic bands in the 1200-1250  $\text{cm}^{-1}$  region.
- O-H Bend: A broad peak centered around 920  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation patterns.

- Molecular Ion ( $[\text{M}]^+$ ): The molecular ion peak would be observed at  $\text{m/z} = 346$ .
- Key Fragments: A prominent peak is expected at  $\text{m/z} = 255$ , corresponding to the loss of a benzyl radical ( $\cdot\text{CH}_2\text{Ph}$ , 91 Da). Another significant fragmentation pathway for benzoic acids is the loss of the hydroxyl radical ( $\cdot\text{OH}$ , 17 Da) or the entire carboxyl group.[9][10] The base peak is often the benzoyl cation ( $[\text{C}_6\text{H}_5\text{CO}]^+$ ) at  $\text{m/z} = 105$  for benzoic acid itself; for this larger molecule, the fragmentation will be more complex.[9]

## Part 3: Synthesis and Chemical Reactivity

### Proposed Synthetic Pathway

A logical and common method for preparing 2,5-bis(phenylmethoxy)benzoic acid is through a Williamson ether synthesis, starting from commercially available 2,5-dihydroxybenzoic acid (gentisic acid).

## Protocol: Williamson Ether Synthesis

- **Deprotonation:** 2,5-dihydroxybenzoic acid is dissolved in a polar aprotic solvent (e.g., DMF or acetone). A suitable base, such as potassium carbonate ( $K_2CO_3$ ), is added in excess (at least 3 equivalents) to deprotonate both the phenolic hydroxyl groups and the carboxylic acid.
- **Nucleophilic Attack:** Benzyl bromide ( $BnBr$ , 2.2 equivalents) is added to the solution. The reaction mixture is heated (typically 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material. This step forms the benzyl ester as well as the benzyl ethers.
- **Hydrolysis (Saponification):** After the etherification is complete, a strong aqueous base like sodium hydroxide ( $NaOH$ ) is added, and the mixture is refluxed.<sup>[11]</sup> This step selectively hydrolyzes the benzyl ester back to the sodium salt of the carboxylic acid without cleaving the stable benzyl ether linkages.
- **Workup and Purification:** The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous residue is washed with a nonpolar solvent (e.g., diethyl ether) to remove excess benzyl bromide and benzyl alcohol. The aqueous layer is then acidified with a strong acid (e.g.,  $HCl$ ) to a pH of ~2, causing the desired 2,5-bis(phenylmethoxy)benzoic acid to precipitate as a solid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the title compound via etherification and subsequent hydrolysis.

## Chemical Reactivity

- **At the Carboxyl Group:** The compound will undergo typical reactions of a carboxylic acid, such as esterification (with alcohols under acidic conditions), conversion to an acid chloride

(using thionyl chloride or oxalyl chloride), and amide formation (via the acid chloride or with coupling agents).

- At the Ether Linkages: The benzyl ether groups are generally stable but can be cleaved under harsh conditions, typically via catalytic hydrogenation (e.g., H<sub>2</sub>, Pd/C), to regenerate the parent 2,5-dihydroxybenzoic acid. This stability and selective removal make them excellent protecting groups.
- At the Aromatic Ring: The central aromatic ring is activated towards electrophilic aromatic substitution by the two electron-donating ether groups. However, the bulky nature of these groups may provide significant steric hindrance.

## Part 4: Applications in Research and Drug Development

While specific applications for 2,5-bis(phenylmethoxy)benzoic acid are not widely documented, its structure points to several potential uses:

- Synthetic Intermediate: Its primary role is likely as an intermediate in multi-step organic syntheses. The protected hydroxyl groups allow for precise manipulation of the carboxylic acid moiety.
- Fragment-Based Drug Discovery: As a substituted benzoic acid, it could serve as a fragment or scaffold for building larger molecules with potential biological activity. Structurally related compounds are used as precursors to pharmaceuticals, such as the synthesis of Flecainide from a bis(trifluoroethoxy)benzoic acid analog.[12]
- Materials Science: Aromatic carboxylic acids are used in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. The bulky benzyl groups could be used to tune the steric and electronic properties of such materials.

## Part 5: Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for this compound. Therefore, safety precautions must be based on the most structurally relevant analogs, such as 2-(phenylmethoxy)benzoic acid.[2][13]

- Hazard Identification:
  - H315: Causes skin irritation.[\[2\]](#)
  - H319: Causes serious eye irritation.[\[2\]](#)
  - H335: May cause respiratory irritation.[\[2\]](#)
- Handling and Personal Protective Equipment (PPE):
  - Use in a well-ventilated area or under a chemical fume hood.
  - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles (EN 166), and a lab coat.[\[2\]](#)[\[13\]](#)
  - Avoid generating dust. Do not get in eyes, on skin, or on clothing.[\[13\]](#)
  - Wash hands thoroughly after handling.
- First Aid Measures:
  - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[\[2\]](#)
  - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[\[2\]](#)
  - Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[\[2\]](#)
  - Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[\[13\]](#)
- Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzoic acid, 2-(phenylmethoxy)- | CymitQuimica [cymitquimica.com]
- 2. fishersci.ie [fishersci.ie]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-bis(phenylmethoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1588813#physical-and-chemical-properties-of-2-5-bis-phenylmethoxy-benzoic-acid>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)